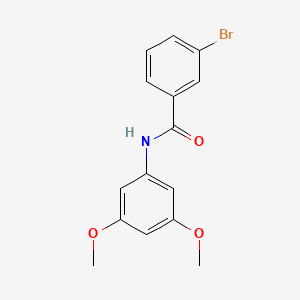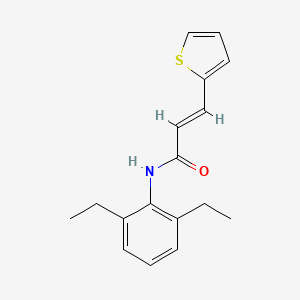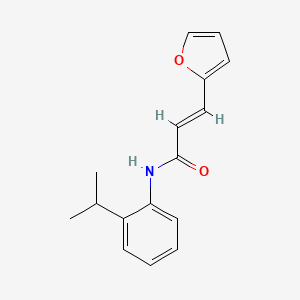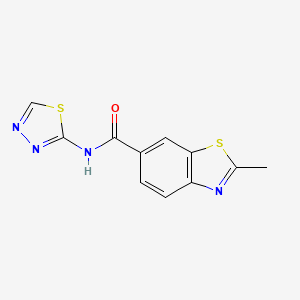
ethyl 3-amino-5-phenyl-1-(phenylacetyl)-1H-pyrazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-amino-5-phenyl-1-(phenylacetyl)-1H-pyrazole-4-carboxylate, also known as EAPPC, is a chemical compound that has gained significant attention in recent years due to its potential applications in medicinal chemistry. EAPPC belongs to the class of pyrazole derivatives and has been found to exhibit several biological activities, including anti-inflammatory, analgesic, and antipyretic effects.
Mecanismo De Acción
The exact mechanism of action of ethyl 3-amino-5-phenyl-1-(phenylacetyl)-1H-pyrazole-4-carboxylate is not well understood. However, it has been proposed that this compound exerts its biological activities by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. This compound has also been found to activate the opioid receptors, which may contribute to its analgesic effects.
Biochemical and Physiological Effects
This compound has been shown to exhibit several biochemical and physiological effects. It has been found to reduce the levels of inflammatory mediators such as TNF-α and IL-1β, suggesting its anti-inflammatory activity. This compound has also been found to reduce fever and pain in animal models, indicating its antipyretic and analgesic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of ethyl 3-amino-5-phenyl-1-(phenylacetyl)-1H-pyrazole-4-carboxylate is its ease of synthesis, making it readily available for laboratory experiments. Additionally, this compound exhibits significant biological activities at low concentrations, making it a cost-effective option for drug development. However, this compound has also been found to exhibit some limitations, including its poor solubility in water, which may limit its bioavailability.
Direcciones Futuras
Several future directions for the research on ethyl 3-amino-5-phenyl-1-(phenylacetyl)-1H-pyrazole-4-carboxylate can be identified. Firstly, further studies are needed to elucidate the exact mechanism of action of this compound. Secondly, the potential of this compound as an anticancer agent needs to be explored further, including its efficacy against different types of cancer cells. Thirdly, the development of novel drug delivery systems for this compound may overcome its limitations in terms of solubility and bioavailability. Finally, the safety and toxicity of this compound need to be evaluated thoroughly to ensure its clinical applicability.
Conclusion
In conclusion, this compound is a promising chemical compound that exhibits significant biological activities, including anti-inflammatory, analgesic, and antipyretic effects. Its ease of synthesis and cost-effectiveness make it a potential candidate for drug development. However, further research is needed to fully understand its mechanism of action, explore its potential as an anticancer agent, and overcome its limitations in terms of solubility and bioavailability.
Métodos De Síntesis
The synthesis of ethyl 3-amino-5-phenyl-1-(phenylacetyl)-1H-pyrazole-4-carboxylate involves the reaction between ethyl acetoacetate, phenylhydrazine, and phenylacetyl chloride in the presence of a base catalyst. The reaction proceeds via a one-pot, three-component condensation reaction, resulting in the formation of this compound as a white crystalline solid.
Aplicaciones Científicas De Investigación
Ethyl 3-amino-5-phenyl-1-(phenylacetyl)-1H-pyrazole-4-carboxylate has been extensively studied for its potential applications in medicinal chemistry. Several studies have reported its anti-inflammatory, analgesic, and antipyretic effects, making it a promising candidate for the development of new drugs. This compound has also been found to exhibit significant cytotoxicity against cancer cells, highlighting its potential as an anticancer agent.
Propiedades
IUPAC Name |
ethyl 3-amino-5-phenyl-1-(2-phenylacetyl)pyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c1-2-26-20(25)17-18(15-11-7-4-8-12-15)23(22-19(17)21)16(24)13-14-9-5-3-6-10-14/h3-12H,2,13H2,1H3,(H2,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYIVVNXIMYDBEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1N)C(=O)CC2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(2-methylphenyl)-2-[2-oxo-2-(1-pyrrolidinyl)ethyl]-2H-tetrazole](/img/structure/B5707709.png)


![1-[2-(4-chloro-3-methylphenoxy)ethyl]-2-methyl-1H-indole-3-carbonitrile](/img/structure/B5707738.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5707741.png)

![3-[(3-chlorobenzyl)thio]-5-(2-furyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B5707744.png)

![3-[(3,4-dimethoxybenzylidene)amino]-2-(3,4-dimethoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5707759.png)


